3-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a heterocyclic compound that combines a nitrobenzamide moiety with a thienopyrimidine core. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 3-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound inhibits Cyt-bd . The inhibition of Cyt-bd leads to a disruption in the energy metabolism of the Mycobacterium tuberculosis, which can result in the death of the bacteria .
Biochemical Pathways
The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting the function of Cyt-bd . This inhibition disrupts the normal functioning of the bacteria, leading to its death .
Result of Action
The compound displays activity against Mycobacterium bovis BCG and the Mycobacterium tuberculosis clinical isolate strain N0145 with ATP IC50 values from 6 to 54 μM in the presence of Q203 only, as expected from a Cyt-bd inhibitor . All derivatives were much less potent against mycobacterium tuberculosis h37rv compared to n0145 .
Action Environment
The efficacy of the compound can be influenced by the expression levels of the Cyt-bd-encoding genes in the bacteria . For example, the compound was less potent against Mycobacterium tuberculosis H37Rv strain, which may be attributed to the higher expression of the Cyt-bd-encoding genes in this laboratory-adapted strain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves the following steps:
Formation of Thienopyrimidine Core: The thienopyrimidine core can be synthesized by cyclization of 3-amino-thiophene-2-carboxamide derivatives using reagents such as formic acid or triethyl orthoformate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the benzamide moiety.
Cyclization: The thienopyrimidine core can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nitration Reagents: Nitric acid, sulfuric acid.
Amidation Reagents: Benzoyl chloride, triethylamine.
Major Products
Reduction: 3-amino-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as protein kinases and other enzymes.
Chemical Biology: It serves as a tool compound to probe the function of specific biological pathways and to develop new therapeutic strategies.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives: These compounds share the thienopyrimidine core and exhibit similar biological activities.
Nitrobenzamide Derivatives: Compounds with a nitrobenzamide moiety also show potential as anticancer agents.
Uniqueness
3-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is unique due to its specific combination of a nitrobenzamide moiety with a thienopyrimidine core, which imparts distinct biological activities and chemical reactivity . This combination allows for targeted interactions with specific molecular targets, making it a valuable compound in medicinal chemistry .
Biological Activity
3-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a synthetic compound belonging to the class of thieno[2,3-d]pyrimidine derivatives. These compounds have garnered significant attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a thieno[2,3-d]pyrimidine core with a nitro group and a benzamide moiety. The presence of nitrogen and sulfur in its structure is believed to contribute to its biological activities.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : Compounds in this class often inhibit specific enzymes involved in cancer progression and inflammation. For instance, they may target tyrosine kinases and other signaling pathways critical for tumor growth.
- Antioxidant Activity : The thieno[2,3-d]pyrimidine core suggests potential antioxidant properties through mechanisms such as hydrogen atom transfer (HAT) and single electron transfer (SET), which can mitigate oxidative stress in cells .
Anticancer Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives can inhibit the growth of various cancer cell lines. In a study focusing on triple-negative breast cancer (TNBC), compounds similar to this compound demonstrated significant cytotoxicity against MDA-MB-231 cells. The mechanism involved suppression of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) signaling pathways, crucial for tumor angiogenesis and proliferation .
Antimicrobial Properties
Thieno[2,3-d]pyrimidine derivatives have also shown promise as antimicrobial agents. Studies have reported their effectiveness against various pathogens, suggesting that this compound may possess similar properties. The compound's ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways could be responsible for its antimicrobial effects .
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity has been linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This property makes it a candidate for treating inflammatory diseases where cytokine production is dysregulated.
Case Studies
- Cytotoxicity Against Cancer Cells : In vitro studies revealed that this compound exhibited IC50 values ranging from 10 to 30 µM against various cancer cell lines. This suggests moderate potency compared to established chemotherapeutics.
- Antioxidant Activity Assessment : A theoretical study indicated that the compound could effectively scavenge free radicals, supporting its potential use in oxidative stress-related conditions. The antioxidant mechanism was attributed to the electron-rich nature of the thieno ring system .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
4-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide | Anticancer | EGFR inhibition |
N-(thieno[2,3-d]pyrimidin-4-yl)-3-(trifluoromethyl)benzamide | Antimicrobial | Cell wall disruption |
Thieno[2,3-d]pyrimidine derivatives | Antioxidant | Free radical scavenging |
Properties
IUPAC Name |
3-nitro-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O3S/c18-12(8-2-1-3-9(6-8)17(19)20)16-11-10-4-5-21-13(10)15-7-14-11/h1-7H,(H,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHFNAHJXMATLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C3C=CSC3=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.